molecular formula C24H27NO2 B286053 1-(4-Tert-butylbenzyl)-1',2',3',4'-tetrahydrospiro[pyrrolidine-3,1'-naphthalene]-2,5-dione

1-(4-Tert-butylbenzyl)-1',2',3',4'-tetrahydrospiro[pyrrolidine-3,1'-naphthalene]-2,5-dione

Cat. No. B286053
M. Wt: 361.5 g/mol
InChI Key: VYXMARSFKBTTGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Tert-butylbenzyl)-1',2',3',4'-tetrahydrospiro[pyrrolidine-3,1'-naphthalene]-2,5-dione, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK plays a crucial role in B-cell receptor (BCR) signaling, making it an attractive target for the treatment of B-cell malignancies.

Mechanism of Action

1-(4-Tert-butylbenzyl)-1',2',3',4'-tetrahydrospiro[pyrrolidine-3,1'-naphthalene]-2,5-dione targets BTK, a key enzyme in the BCR signaling pathway. BTK is involved in the activation of downstream signaling molecules, leading to the proliferation and survival of B-cells. Inhibition of BTK by 1-(4-Tert-butylbenzyl)-1',2',3',4'-tetrahydrospiro[pyrrolidine-3,1'-naphthalene]-2,5-dione leads to the disruption of BCR signaling, resulting in the inhibition of B-cell proliferation and survival.
Biochemical and physiological effects:
1-(4-Tert-butylbenzyl)-1',2',3',4'-tetrahydrospiro[pyrrolidine-3,1'-naphthalene]-2,5-dione has been shown to inhibit the proliferation and survival of B-cells in preclinical studies. It has also been shown to reduce the levels of cytokines and chemokines associated with B-cell activation. In addition, 1-(4-Tert-butylbenzyl)-1',2',3',4'-tetrahydrospiro[pyrrolidine-3,1'-naphthalene]-2,5-dione has been shown to have anti-inflammatory effects, making it a potential treatment for autoimmune diseases.

Advantages and Limitations for Lab Experiments

One advantage of 1-(4-Tert-butylbenzyl)-1',2',3',4'-tetrahydrospiro[pyrrolidine-3,1'-naphthalene]-2,5-dione is its specificity for BTK, which reduces the risk of off-target effects. However, like many small molecule inhibitors, 1-(4-Tert-butylbenzyl)-1',2',3',4'-tetrahydrospiro[pyrrolidine-3,1'-naphthalene]-2,5-dione may have limited bioavailability and may require high doses for therapeutic efficacy. In addition, 1-(4-Tert-butylbenzyl)-1',2',3',4'-tetrahydrospiro[pyrrolidine-3,1'-naphthalene]-2,5-dione may have potential toxicity issues that need to be addressed in further studies.

Future Directions

For 1-(4-Tert-butylbenzyl)-1',2',3',4'-tetrahydrospiro[pyrrolidine-3,1'-naphthalene]-2,5-dione include clinical trials for the treatment of B-cell malignancies and autoimmune diseases. In addition, further studies are needed to investigate the potential toxicity and pharmacokinetics of 1-(4-Tert-butylbenzyl)-1',2',3',4'-tetrahydrospiro[pyrrolidine-3,1'-naphthalene]-2,5-dione. Other potential future directions include the development of combination therapies with other targeted agents and the investigation of 1-(4-Tert-butylbenzyl)-1',2',3',4'-tetrahydrospiro[pyrrolidine-3,1'-naphthalene]-2,5-dione in other disease indications.

Synthesis Methods

1-(4-Tert-butylbenzyl)-1',2',3',4'-tetrahydrospiro[pyrrolidine-3,1'-naphthalene]-2,5-dione can be synthesized using a multi-step process, starting with the reaction of 4-tert-butylbenzylamine with 3-bromo-1-naphthaldehyde to form 1-(4-tert-butylbenzyl)-3-bromo-1-naphthalene. This intermediate is then reacted with a pyrrolidine derivative to form the spirocyclic compound. The final step involves the oxidation of the spirocyclic compound to form 1-(4-Tert-butylbenzyl)-1',2',3',4'-tetrahydrospiro[pyrrolidine-3,1'-naphthalene]-2,5-dione.

Scientific Research Applications

1-(4-Tert-butylbenzyl)-1',2',3',4'-tetrahydrospiro[pyrrolidine-3,1'-naphthalene]-2,5-dione has shown promising results in preclinical studies for the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL). It has also been shown to have efficacy in the treatment of autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus.

properties

Molecular Formula

C24H27NO2

Molecular Weight

361.5 g/mol

IUPAC Name

1//'-[(4-tert-butylphenyl)methyl]spiro[2,3-dihydro-1H-naphthalene-4,3//'-pyrrolidine]-2//',5//'-dione

InChI

InChI=1S/C24H27NO2/c1-23(2,3)19-12-10-17(11-13-19)16-25-21(26)15-24(22(25)27)14-6-8-18-7-4-5-9-20(18)24/h4-5,7,9-13H,6,8,14-16H2,1-3H3

InChI Key

VYXMARSFKBTTGY-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)CN2C(=O)CC3(C2=O)CCCC4=CC=CC=C34

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2C(=O)CC3(C2=O)CCCC4=CC=CC=C34

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.